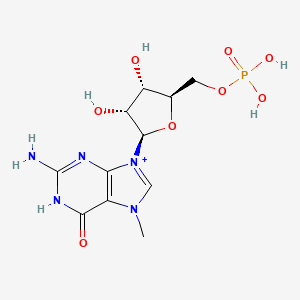

7-Methylguanosine 5'-phosphate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N5O8P/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(24-10)2-23-25(20,21)22/h3-4,6-7,10,17-18H,2H2,1H3,(H4-,12,13,14,19,20,21,22)/p+1/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKQNZVJJXPUQA-KQYNXXCUSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O8P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80906399 | |

| Record name | 6-Hydroxy-2-imino-7-methyl-9-(5-O-phosphonopentofuranosyl)-3,9-dihydro-2H-purin-7-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Methylguanosine 5'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059612 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10162-58-0, 47442-17-1 | |

| Record name | 6-Hydroxy-2-imino-7-methyl-9-(5-O-phosphonopentofuranosyl)-3,9-dihydro-2H-purin-7-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methyl-5′-guanylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5SL28EU5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Mrna 5 Capping with 7 Methylguanosine

Enzymatic Pathways of 7-Methylguanosine (B147621) Cap Formation

The synthesis of the mature 7-methylguanosine cap, also known as Cap 0, is a sequential, three-step enzymatic process. nih.gov These reactions are catalyzed by a capping enzyme complex that associates with the transcription machinery. nih.gov

RNA 5'-Triphosphatase Activity in Nascent Transcript Modification

The very first step in capping is the modification of the 5' end of the newly synthesized pre-mRNA. As the nascent transcript emerges from the RNA polymerase II complex, it possesses a 5'-triphosphate group (pppN-). nih.govsemanticscholar.org The enzyme RNA 5'-triphosphatase (also known as RNA triphosphatase or RTP) catalyzes the removal of the terminal (gamma) phosphate (B84403) from this triphosphate end. wikipedia.orgplos.org This hydrolysis reaction results in a 5'-diphosphate RNA end (ppN-), which is the necessary substrate for the subsequent enzymatic step. nih.govresearchgate.net In metazoans, the RNA triphosphatase and the guanylyltransferase activities are housed in a single bifunctional protein called RNA guanylyltransferase and 5'-phosphatase (RNGTT). nih.gov

Guanylyltransferase Action and Formation of the Guanine (B1146940) Cap Intermediate

Following the triphosphatase activity, the guanylyltransferase (also known as GTase) domain of the capping enzyme catalyzes the addition of a guanosine (B1672433) monophosphate (GMP) moiety to the 5'-diphosphate end of the nascent RNA. semanticscholar.orgwikipedia.org This reaction proceeds through a two-step mechanism. First, the guanylyltransferase enzyme reacts with a molecule of guanosine triphosphate (GTP), forming a covalent enzyme-GMP intermediate (E-pG) and releasing pyrophosphate (PPi). nih.govpnas.org This intermediate involves a phosphoamide bond between the GMP and a lysine (B10760008) residue within the active site of the enzyme. researchgate.netnih.gov In the second step, the GMP is transferred from the enzyme to the 5'-diphosphate RNA, creating the distinctive 5'-5' triphosphate linkage (GpppN-). nih.govpnas.org This structure, G(5')ppp(5')N, is referred to as the guanine cap intermediate. semanticscholar.org

Cap Methyltransferase Activity and the N7-Methylation of Guanine

The final enzymatic step in the formation of the basic Cap 0 structure is the methylation of the guanine base. nih.gov The enzyme RNA (guanine-7-) methyltransferase (RNMT) catalyzes the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the N7 position of the capping guanine residue. semanticscholar.orgebi.ac.uk This reaction produces the mature 7-methylguanosine cap (m7GpppN-) and the by-product S-adenosyl-L-homocysteine (SAH). researchgate.netwikipedia.org This N7-methylation is crucial, as it significantly enhances the affinity of the cap for cap-binding proteins like eIF4E, which is essential for initiating translation. oup.com In humans, the RNMT gene encodes the mRNA cap guanine-N7 methyltransferase. wikipedia.org

Table 1: Key Enzymes in 7-Methylguanosine Cap Formation

| Enzyme/Activity | Function | Substrate | Product |

| RNA 5'-triphosphatase | Removes the gamma-phosphate from the 5' end of the nascent RNA transcript. | pppN-RNA | ppN-RNA + Pi |

| Guanylyltransferase | Adds a GMP molecule to the 5' diphosphate (B83284) end of the RNA. | ppN-RNA + GTP | GpppN-RNA + PPi |

| RNA (guanine-7-) methyltransferase (RNMT) | Methylates the N7 position of the added guanine cap. | GpppN-RNA + S-adenosylmethionine (SAM) | m7GpppN-RNA + S-adenosylhomocysteine (SAH) |

Co-transcriptional Nature of Capping and Recruitment to RNA Polymerase II C-Terminal Domain (CTD)

The entire capping process is tightly coupled with transcription. capes.gov.br This coordination is mediated by the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (Pol II). nih.gov The CTD consists of multiple tandem repeats of a heptapeptide (B1575542) sequence (YSPTSPS) that undergoes dynamic phosphorylation during the transcription cycle. oup.comtandfonline.com

The capping enzymes are recruited to the Pol II transcription machinery when serine 5 (Ser5) of the CTD heptad repeat is phosphorylated. nih.govsemanticscholar.org This phosphorylation is carried out by CDK7, a kinase component of the general transcription factor TFIIH, during transcription initiation. nih.govtandfonline.com The Ser5-phosphorylated CTD (pSer5-CTD) acts as a binding platform, bringing the capping enzymes into close proximity with the emerging 5' end of the nascent transcript, ensuring that capping occurs efficiently as soon as the transcript reaches a sufficient length (typically 20-30 nucleotides). nih.govnih.gov This recruitment not only localizes the enzymes but also stimulates the guanylyltransferase activity. semanticscholar.orgoup.com

Subsequent Ribose 2'-O-Methylations Adjacent to the m7G Cap

After the formation of the Cap 0 structure (m7GpppN-), further modifications can occur on the ribose moieties of the first and sometimes the second nucleotides of the transcript. These are known as 2'-O-methylations. nih.govresearchgate.net

The methylation of the 2'-hydroxyl group of the first nucleotide adjacent to the m7G cap creates the Cap 1 structure (m7GpppNm-). researchgate.netmdpi.com This reaction is catalyzed by the enzyme cap methyltransferase 1 (CMTR1). researchgate.net In higher eukaryotes, the ribose of the second nucleotide can also be methylated by a distinct enzyme, CMTR2, resulting in a Cap 2 structure (m7GpppNmNm-). nih.govmdpi.com These subsequent methylations, particularly the Cap 1 modification, are important in metazoans for distinguishing the cell's own mRNA from viral RNAs, playing a role in the innate immune response. researchgate.netoup.com

Structural and Conformational Aspects of the 7-Methylguanosine Cap

The 7-methylguanosine cap structure possesses unique chemical and structural features that are critical for its biological functions. The defining characteristic is the 5'-5' triphosphate linkage, which connects the 7-methylguanosine to the first nucleotide of the mRNA chain. nih.gov This inverted linkage is in stark contrast to the standard 3'-5' phosphodiester bonds that form the backbone of the RNA molecule, and it renders the 5' end resistant to degradation by most exonucleases. pnas.org

Analysis of the Unique 5'-5' Triphosphate Linkage

A defining feature of the mRNA cap is the unconventional 5'-5' triphosphate linkage that joins the 7-methylguanosine to the first nucleotide of the mRNA chain. wikipedia.orgnih.govnumberanalytics.com Unlike the 3'-5' phosphodiester bonds that form the backbone of the RNA molecule, this inverted linkage is a dinucleoside 5',5'-triphosphate moiety. researchgate.netingentaconnect.com

Formation and Structure: The formation of this linkage is catalyzed by guanylyltransferase. The enzyme first reacts with GTP to form a covalent enzyme-GMP intermediate. nih.gov Subsequently, it transfers the GMP to the 5' diphosphate end of the nascent RNA, releasing pyrophosphate and creating the 5'-5' triphosphate bridge. wikipedia.orgnih.gov This results in a structure where two 5' carbons of the ribose sugars are linked by a chain of three phosphate groups. wikipedia.org This chemical arrangement is chemically distinct from the rest of the RNA polymer, effectively making the 5' end resemble a 3' end in terms of the bonded carbon of the terminal ribose. wikipedia.org

Functional Significance: This unique structural arrangement is pivotal for the function of the mRNA cap. A primary role of the 5'-5' triphosphate bridge is to confer stability to the mRNA molecule by protecting it from degradation. oup.comresearchgate.net Cellular 5'-3' exonucleases, which are enzymes that degrade RNA from the 5' end, are unable to recognize and hydrolyze this atypical 5'-5' linkage. oup.com The stability of this bridge can be influenced by modifications; for instance, substituting an oxygen with sulfur in the β-phosphate can create a stereogenic center that affects its properties. researchgate.net

The integrity of the triphosphate bridge is actively regulated in the cell. Specific decapping enzymes, such as those from the Nudix (Nudt) hydrolase family (e.g., Dcp2), can hydrolyze this linkage, removing the cap and exposing the mRNA to exonucleolytic decay. researchgate.netnih.gov This decapping process is a key step in mRNA turnover, allowing the cell to control the lifespan of its messenger RNAs.

| Enzyme Class | Function in Capping/Decapping | Target Bond |

| RNA triphosphatase | Removes γ-phosphate from pre-mRNA | 5' triphosphate |

| Guanylyltransferase | Forms the 5'-5' triphosphate linkage | 5' diphosphate of RNA and α-phosphate of GTP |

| Decapping Enzymes (e.g., Dcp2) | Hydrolyzes the cap structure | 5'-5' triphosphate bridge |

Influence of the Charged 7-Methylguanosine Moiety on Molecular Interactions

The methylation of the guanine base at its N7 position is not a mere structural embellishment; it fundamentally alters the chemical properties of the cap and is essential for its biological functions. This modification introduces a positive charge into the guanine ring under physiological pH, a feature that is critical for specific molecular recognition events, particularly the binding of proteins essential for translation. researchgate.netcapes.gov.brnih.gov

Recognition by Cap-Binding Proteins: The primary reader of the m7G cap is the eukaryotic translation initiation factor 4E (eIF4E). nih.govbiosyn.com The binding of eIF4E to the cap is the rate-limiting step in cap-dependent translation initiation. nih.gov Structural studies have revealed the precise mechanism of this recognition. The cap-binding pocket of eIF4E features two conserved aromatic tryptophan residues that sandwich the positively charged 7-methylguanine (B141273) base. nih.govoup.com This interaction is stabilized by a combination of forces:

Cation-π interactions: The positive charge of the m7G ring interacts favorably with the electron-rich π systems of the tryptophan aromatic side chains. oup.compnas.org This electrostatic interaction is a dominant force in cap recognition and is crucial for discriminating between methylated and unmethylated guanine. pnas.org

van der Waals contacts: Additional stability is provided by van der Waals forces and hydrogen bonds between the cap structure and residues within the eIF4E binding pocket. nih.gov

The affinity of eIF4E for a 7-methylguanosine cap is significantly higher—by several orders of magnitude—than for an unmethylated cap, underscoring the importance of the N7-methylation for this critical protein-RNA interaction. oup.comrsc.org

Role in Translation Initiation: The binding of eIF4E to the m7G cap initiates a cascade of events leading to protein synthesis. As part of the eIF4F complex, which also includes the scaffolding protein eIF4G and the RNA helicase eIF4A, eIF4E recruits the translational machinery, including the 40S ribosomal subunit, to the 5' end of the mRNA. nih.govnih.gov The interaction between eIF4E and eIF4G is allosterically regulated and enhances the affinity of eIF4E for the cap, ensuring a stable complex for efficient translation initiation. nih.gov This entire process facilitates the "looping" of the mRNA, where interactions between the cap-bound factors and the poly(A)-binding protein at the 3' end bring the ends of the mRNA into proximity, further promoting translational efficiency. nih.govnih.gov

The critical nature of the charged m7G moiety is highlighted by the fact that its absence or improper formation leads to inefficient translation and can trigger mRNA degradation pathways. oup.com

| Ligand | Protein | Dissociation Constant (Kd) | Significance |

| m7GTP | Human eIF4E | ~9.1 nM | High affinity, representing strong binding to the methylated cap. rcsb.org |

| m7GpppG | Murine eIF4E | 0.14 µM | High affinity for the cap dinucleotide. nih.gov |

| Capped mRNA | GST-eIF4E (wild-type) | 0.15 nM | Very high affinity for full-length capped mRNA. pnas.org |

| Capped mRNA | GST-eIF4E (K119A mutant) | 0.06 nM | A high-affinity mutant used for mRNA purification. pnas.org |

| GTP | eIF4E3 | ~1 mM | Very weak binding, showing specificity for the methyl group. pnas.org |

Biological Functions of the 7 Methylguanosine Cap in Rna Metabolism

Regulation of Eukaryotic mRNA Translation Initiation

The canonical method of initiating translation in eukaryotes begins with the formation of a ternary complex, which then binds with the 40S ribosomal subunit to create the pre-initiation complex (PIC). nih.gov This PIC is then recruited to the 5' cap of the mRNA, a critical step for the translation of the majority of mRNAs. nih.govnih.gov

The initiation of protein synthesis is critically dependent on the recognition of the m7G cap by the eukaryotic initiation factor 4E (eIF4E). uw.edu.plnih.gov This binding event is a rate-limiting step in cap-dependent translation. pnas.org The m7G moiety of the cap is specifically recognized and intercalated between two tryptophan residues within the cap-binding pocket of eIF4E. tandfonline.comnih.gov The affinity of eIF4E for the cap is influenced by the phosphate (B84403) groups of the cap structure, which can increase the binding affinity significantly. tandfonline.com Studies have shown that the binding affinity of eIF4E for capped mRNA can vary depending on the first nucleotide of the transcript, with a lower affinity observed for those with 5' polypyrimidine tracts, such as in TOP mRNAs. elifesciences.org The interaction is also modulated by other proteins; for instance, eIF4G and eIF4E-binding proteins (4E-BPs) can enhance the association of eIF4E with the m7G cap by binding to a site on eIF4E that is distant from the cap-binding site. embopress.org

The eIF4F complex, a key player in translation initiation, is composed of three main subunits: the cap-binding protein eIF4E, the scaffolding protein eIF4G, and the RNA helicase eIF4A. pnas.orgpnas.orgoup.com Once eIF4E binds to the m7G cap, it recruits eIF4G and eIF4A to form the eIF4F complex. pnas.org The eIF4G subunit acts as a scaffold, connecting eIF4E (and thus the mRNA) to other components of the translation machinery, including the 43S pre-initiation complex (PIC), through its interaction with eIF3. oup.comnih.gov The eIF4A subunit, a DEAD-box RNA helicase, is delivered to the 5' end of the mRNA, where it unwinds secondary structures in the 5' untranslated region (UTR), creating a "landing pad" for the ribosome. pnas.org The recruitment of the mRNA-eIF4F complex to the 43S PIC is a crucial step that is stabilized by interactions between eIF4G and eIF3. nih.gov Following recruitment, the 40S ribosomal subunit scans the mRNA in a 5' to 3' direction to locate the start codon, at which point the 60S ribosomal subunit joins to form the complete 80S ribosome, and translation begins. nih.govembopress.orgembopress.org

While the majority of eukaryotic mRNAs are translated via the canonical cap-dependent pathway, alternative mechanisms exist. nih.gov These non-canonical pathways often become prominent under conditions of cellular stress, where canonical translation is globally suppressed. oup.com Some viral and eukaryotic mRNAs can initiate translation in a cap-independent manner through internal ribosome entry sites (IRESs). pnas.orgmdpi.com These IRES elements can directly recruit the ribosomal machinery. mdpi.com

Interestingly, the m7G cap itself can act as a negative regulator for an alternative, aberrant mRNA recruitment pathway. nih.govcumbria.ac.uk In the absence of the eIF4 factors, eIF3 alone can promote the recruitment of uncapped mRNAs to the ribosome. nih.gov The presence of the cap structure, specifically the triphosphate linkage, inhibits this alternative pathway, thereby enforcing the requirement for the canonical eIF4 factors for the efficient translation of natural mRNAs. nih.govcumbria.ac.uk Some cellular mRNAs can also be translated via a cap-dependent but eIF4E-independent mechanism, highlighting the complexity and adaptability of translational regulation. oup.com

The critical role of the eIF4E-cap interaction in translation has made it a target for inhibition. Analogues of 7-methylguanosine (B147621) 5'-phosphate (m7GMP) can act as competitive inhibitors of cap-dependent translation. medchemexpress.comnih.govmedchemexpress.eu These analogues compete with the natural m7G cap for binding to eIF4E, thereby blocking the initiation of protein synthesis. nih.gov Research has shown that modifications to the 5'-phosphate group of m7GMP can significantly affect its inhibitory activity. For example, replacing a non-bridging oxygen with a methyl group diminishes inhibitory capacity, whereas replacement with an amino group does not, suggesting that a hydrogen bond acceptor is a key requirement for binding. nih.gov

The antiviral drug ribavirin, a guanosine (B1672433) analogue, has been shown to mimic the m7G cap and bind to eIF4E with high affinity, inhibiting its function in mRNA transport and translation. pnas.org Other synthetic cap analogues are being explored for their potential as inhibitors of translation and decapping enzymes for therapeutic purposes. acs.org

Table 1: Research Findings on Competitive Inhibition by m7GMP Analogues

| Analogue/Compound | Target | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|---|

| 7-Methylguanosine 5'-monophosphate (m7GMP) Analogues | eIF4E | Competitive binding to the cap-binding site | Inhibition of cap-dependent translation | nih.gov |

| Ribavirin | eIF4E | Mimics the m7G cap and binds to the cap-binding site | Inhibits eIF4E:mRNA binding, transport, and translation | pnas.org |

| 4EGI-1 | eIF4E | Binds between the cap and dorsal surfaces, likely allosterically inhibiting eIF4G recruitment | Inhibits eIF4E-dependent translation and reduces cancer cell growth | nih.gov |

| m7GTP phosphorothioate (B77711) analogue | eIF4E | Potent competitive inhibitor | Potent inhibition of cap-dependent translation | medchemexpress.commedchemexpress.eu |

Contribution to mRNA Stability and Protection from Degradation

The 7-methylguanosine cap is a key feature that protects eukaryotic mRNAs from degradation. numberanalytics.comnih.govlibretexts.org This protective function contributes significantly to the longer half-life of eukaryotic mRNAs compared to their prokaryotic counterparts. libretexts.org

A primary function of the m7G cap is to shield the 5' end of the mRNA from attack by 5'-3' exonucleases. numberanalytics.comnumberanalytics.comyeasenbio.com By chemically resembling a 3' end due to the 5'-to-5' phosphate linkage, the cap structure effectively blocks the degradation of the mRNA by these enzymes. wikipedia.orgquora.com The process of mRNA decay in eukaryotes often begins with the shortening of the 3' poly(A) tail, followed by the removal of the 5' cap in a process called decapping. nih.govpnas.orgelifesciences.org This decapping step, catalyzed by the Dcp1/Dcp2 enzyme complex, is a crucial, regulated event that exposes the mRNA to degradation by the 5'-3' exonuclease XRN1. nih.govpnas.orgelifesciences.org The binding of eIF4E to the cap not only initiates translation but also inhibits decapping, thereby protecting the mRNA from premature destruction. tandfonline.comnih.govnih.gov This interplay highlights the dual role of the cap and its binding proteins in both promoting translation and ensuring mRNA stability.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 7-Methylguanosine 5'-phosphate |

| 7-methylguanosine |

| 7-methylguanosine 5'-monophosphate |

| Ribavirin |

| 4EGI-1 |

| 7-methylguanosine 5'-triphosphate phosphorothioate analogue |

| Guanosine |

| 7-methylguanosine 5'-triphosphate |

Facilitation of Post-transcriptional RNA Processing Events

The presence of the m7G cap is not only a marker for RNA polymerase II transcripts but also a critical determinant for the efficiency and fidelity of several post-transcriptional processing events that occur within the nucleus. These processes ensure that the pre-mRNA is correctly matured before its export to the cytoplasm for protein synthesis.

The m7G cap structure significantly enhances the efficiency of pre-mRNA splicing, the process of removing non-coding introns and joining coding exons. This enhancement is particularly pronounced for the splicing of the first, or cap-proximal, intron. The cap's influence on splicing is mediated by the nuclear cap-binding complex (CBC), which is composed of two subunits, NCBP1 (CBP80) and NCBP2 (CBP20). nih.govbiorxiv.org The CBC binds specifically to the m7G cap and facilitates the recruitment of the U1 small nuclear ribonucleoprotein (snRNP) to the 5' splice site of the first intron. biorxiv.orgjst.go.jp This interaction is one of the earliest steps in the assembly of the spliceosome, the large RNA-protein complex that catalyzes splicing. jst.go.jp By promoting the association of U1 snRNP with the pre-mRNA, the CBC enhances the recognition of the 5' splice site, thereby increasing the accuracy and efficiency of splicing. biorxiv.orgjst.go.jp Studies have shown that in the absence of a cap or when the CBC is depleted, the splicing of the first intron is significantly inhibited. nih.gov

Table 1: Key Factors in Cap-Dependent Enhancement of Pre-mRNA Splicing

| Factor | Description | Role in Cap-Dependent Splicing |

| 7-Methylguanosine (m7G) Cap | A modified guanine (B1146940) nucleotide at the 5' end of pre-mRNA. | Serves as the primary recognition site for the Cap-Binding Complex (CBC). |

| Cap-Binding Complex (CBC) | A heterodimeric protein complex consisting of NCBP1 (CBP80) and NCBP2 (CBP20). nih.gov | Binds to the m7G cap and mediates the cap's stimulatory effect on splicing. nih.gov |

| U1 snRNP | A small nuclear ribonucleoprotein, a key component of the spliceosome. | Its recruitment to the 5' splice site of the cap-proximal intron is facilitated by the CBC. biorxiv.orgjst.go.jp |

| Spliceosome | A large and complex molecular machine that removes introns from a transcribed pre-mRNA. | The assembly of the spliceosome at the 5' splice site is enhanced by the cap-CBC-U1 snRNP interaction. |

The m7G cap also exerts a positive influence on the process of 3' end cleavage and polyadenylation, where a tail of adenosine (B11128) residues (the poly(A) tail) is added to the 3' end of the pre-mRNA. While the primary recognition signals for polyadenylation are located in the 3' untranslated region of the pre-mRNA, the presence of the 5' cap can enhance the efficiency of this process. The CBC, bound to the 5' cap, is thought to interact with components of the cleavage and polyadenylation machinery, thereby promoting the correct and efficient processing of the 3' end. This "cross-talk" between the 5' and 3' ends of the pre-mRNA ensures the integrity of the transcript before its export.

Table 2: Factors Involved in Cap-Influenced mRNA Polyadenylation

| Factor | Description | Role in Cap-Influenced Polyadenylation |

| 7-Methylguanosine (m7G) Cap | A modified guanine nucleotide at the 5' end of pre-mRNA. | Indirectly enhances the efficiency of 3' end processing. |

| Cap-Binding Complex (CBC) | A heterodimeric protein complex consisting of NCBP1 (CBP80) and NCBP2 (CBP20). nih.gov | Interacts with polyadenylation factors, facilitating the communication between the 5' and 3' ends of the pre-mRNA. |

| Cleavage and Polyadenylation Specificity Factor (CPSF) | A multi-subunit protein complex that recognizes the poly(A) signal (AAUAAA). | Its activity may be enhanced through interactions with the cap-bound CBC. |

| Poly(A) Polymerase (PAP) | The enzyme responsible for adding the poly(A) tail. | Its recruitment and activity can be indirectly influenced by the presence of the 5' cap. |

A critical function of the 7-methylguanosine cap is to promote the efficient export of mature mRNA from the nucleus to the cytoplasm. This process is also mediated by the cap-binding complex (CBC). mpi-cbg.debiologists.com After binding to the capped mRNA, the CBC recruits other factors, including the transcription-export (TREX) complex, to the 5' end of the transcript. biologists.comelifesciences.org The TREX complex, which is loaded onto the mRNA during transcription and splicing, plays a central role in coupling these processes to mRNA export. biologists.comelifesciences.org The CBC's interaction with the TREX complex component ALYREF/THOC4 facilitates the recruitment of the primary mRNA export receptor, NXF1-NXT1, to the mRNP. elifesciences.orguniprot.org This entire complex then docks at the nuclear pore complex and is translocated to the cytoplasm. mpi-cbg.de In the cytoplasm, the CBC is typically replaced by the cytoplasmic cap-binding protein, eukaryotic initiation factor 4E (eIF4E), in a process that readies the mRNA for translation. mpi-cbg.debiologists.com

Table 3: Key Players in Cap-Dependent Nuclear Export of Messenger RNA

| Factor | Description | Role in Cap-Dependent Nuclear Export |

| 7-Methylguanosine (m7G) Cap | A modified guanine nucleotide at the 5' end of mRNA. | Essential for the binding of the Cap-Binding Complex (CBC). |

| Cap-Binding Complex (CBC) | A heterodimeric protein complex consisting of NCBP1 (CBP80) and NCBP2 (CBP20). nih.gov | Binds to the cap and initiates the recruitment of export factors. mpi-cbg.debiologists.com |

| Transcription-Export (TREX) Complex | A multiprotein complex that links transcription and splicing to mRNA export. biologists.comelifesciences.org | Recruited to the 5' end of the mRNA through interaction with the CBC. biologists.comelifesciences.org |

| ALYREF/THOC4 | A component of the TREX complex. elifesciences.orguniprot.org | Directly interacts with the CBC to facilitate the recruitment of the mRNA export machinery. elifesciences.orguniprot.org |

| NXF1-NXT1 | The primary nuclear export receptor for bulk mRNA. | Binds to the mRNP and mediates its transport through the nuclear pore complex. |

| eIF4E | Cytoplasmic cap-binding protein. | Replaces the CBC in the cytoplasm to initiate translation. mpi-cbg.debiologists.com |

Broader Cellular Regulatory Roles Involving 7-Methylguanosine

Beyond its fundamental roles in RNA processing, the 7-methylguanosine cap is also implicated in broader cellular regulatory networks, including signal transduction and innate immunity.

The 7-methylguanosine cap is a key target for regulation by intracellular signal transduction pathways, primarily through the modulation of the cytoplasmic cap-binding protein, eIF4E. frontiersin.orgnih.gov Two major signaling pathways, the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK pathways, converge on the regulation of cap-dependent translation. plos.orgescholarship.org The mTOR pathway, when activated by growth factors or nutrients, phosphorylates the 4E-binding proteins (4E-BPs). oncotarget.comcdnsciencepub.com In their hypophosphorylated state, 4E-BPs bind to eIF4E and prevent its association with eIF4G, thereby inhibiting the formation of the eIF4F complex and suppressing cap-dependent translation. nih.gov Phosphorylation of 4E-BPs by mTORC1 causes them to dissociate from eIF4E, allowing eIF4E to participate in translation initiation. oncotarget.comcdnsciencepub.com The ERK pathway, on the other hand, leads to the activation of the MAP kinase-interacting kinases (Mnks), which in turn phosphorylate eIF4E itself at Serine 209. nih.govresearchgate.net This phosphorylation is thought to enhance the translation of a specific subset of mRNAs, often those with complex 5' untranslated regions that are involved in cell growth, proliferation, and survival. nih.gov

Table 4: Regulation of Cap-Dependent Translation by Signal Transduction Pathways

| Signaling Pathway | Key Kinases | Primary Target | Effect on Cap-Dependent Translation |

| PI3K/Akt/mTOR | Akt, mTORC1 oncotarget.comcdnsciencepub.com | 4E-Binding Proteins (4E-BPs) oncotarget.comcdnsciencepub.com | Phosphorylation of 4E-BPs leads to their release from eIF4E, promoting the assembly of the eIF4F complex and activating translation. oncotarget.comcdnsciencepub.com |

| Ras/Raf/MEK/ERK | MEK, ERK, Mnk1/2 nih.govresearchgate.net | eIF4E nih.govresearchgate.net | Phosphorylation of eIF4E at Ser209 by Mnk kinases enhances the translation of specific mRNAs. nih.gov |

The 7-methylguanosine cap plays a crucial role in the innate immune system's ability to distinguish between self and non-self RNA, a critical step in antiviral defense. bohrium.commdpi.com Host cell mRNAs typically possess a cap structure that is further modified by 2'-O-methylation on the first and sometimes second nucleotide, creating what are known as cap-1 and cap-2 structures, respectively. nih.gov These modifications serve as a molecular signature of "self." nih.gov In contrast, viral RNAs may lack a cap, have an unmodified cap-0 structure (m7GpppN), or possess other non-canonical cap structures. nih.govkarger.com Cytosolic pattern recognition receptors (PRRs) have evolved to recognize these features of foreign RNA. For instance, the retinoic acid-inducible gene I (RIG-I) can recognize RNAs with a 5'-triphosphate or a cap-0 structure, but its binding is significantly reduced by 2'-O-methylation. aai.orgwikipedia.org Another family of interferon-induced proteins with tetratricopeptide repeats (IFITs), such as IFIT1, directly binds to and inhibits the translation of RNAs lacking the 2'-O-methylation mark. mdpi.compnas.org By recognizing the absence of a proper cap-1 structure, the innate immune system can identify viral RNAs and initiate an antiviral response, including the production of type I interferons. mdpi.commdpi.com

Table 5: Recognition of RNA Cap Structures by the Innate Immune System

| RNA Source | Typical 5' Cap Structure | Recognized by | Immune Outcome |

| Host mRNA | m7GpppNm (Cap-1) or m7GpppNmNm (Cap-2) nih.gov | Not efficiently recognized by RIG-I or IFIT1 aai.orgmdpi.com | Immune tolerance |

| Viral RNA (some species) | 5'-triphosphate, m7GpppN (Cap-0) nih.govwikipedia.org | RIG-I, IFIT1 aai.orgwikipedia.orgmdpi.com | Activation of antiviral response, production of interferons |

Influence on Cellular Growth and Differentiation Processes

The 7-methylguanosine (m7G) 5'-phosphate cap, a defining feature of the 5' end of eukaryotic messenger RNA (mRNA), exerts profound influence over fundamental cellular processes, including growth and differentiation. researchgate.netnumberanalytics.com This influence is primarily mediated through its critical role in the regulation of gene expression, ensuring the proper synthesis of proteins that govern cell cycle progression, proliferation, and the intricate pathways of cell fate determination. tandfonline.comnih.govfrontiersin.org The integrity and regulation of the m7G cap are, therefore, indispensable for normal development and the maintenance of tissue homeostasis. researchgate.netnih.gov

The m7G cap's role in cellular growth is tightly linked to its function in initiating translation. frontiersin.org The cap structure is recognized by the eukaryotic initiation factor 4E (eIF4E), a key protein that recruits mRNA to the ribosome for protein synthesis. nih.govresearchgate.net The availability and activity of eIF4E are, therefore, rate-limiting for the translation of many mRNAs, particularly those encoding proteins involved in cell growth and proliferation, such as cyclins and growth factors. nih.govoncotarget.com Consequently, the regulation of eIF4E's interaction with the m7G cap provides a critical checkpoint for controlling cell growth. mdpi.com Dysregulation of this process, often through the overexpression of eIF4E, can lead to uncontrolled cell proliferation, a hallmark of cancer. nih.govmdpi.com

Furthermore, the process of mRNA capping itself is intricately regulated throughout the cell cycle, ensuring that the expression of growth-promoting genes is coordinated with cell division. nih.govtandfonline.com For instance, the activity of the mRNA cap methyltransferase, the enzyme responsible for the final methylation step in cap formation, is modulated by cell cycle-dependent kinases. nih.govtandfonline.com This regulation ensures a burst of cap-dependent translation during specific phases of the cell cycle, driving the synthesis of proteins required for progression through cell division. nih.govtandfonline.com Preventing this coordinated regulation of mRNA capping can inhibit cell proliferation. nih.govtandfonline.com

The influence of the 7-methylguanosine cap extends beyond cellular growth to the complex processes of cellular differentiation. nih.govnih.gov During development, precise temporal and spatial control of gene expression is paramount for guiding embryonic stem cells toward specific lineages. frontiersin.org The m7G cap and its associated binding proteins play a crucial role in this post-transcriptional regulation of gene expression, which is essential for normal development and differentiation. nih.gov Studies have shown that the machinery involved in protein synthesis, including the cap-binding protein eIF4E, is critical for stem cell fate determination. mdpi.com

Moreover, internal N7-methylguanosine modifications within transfer RNAs (tRNAs) have been shown to be essential for the self-renewal and differentiation of embryonic stem cells. acs.orgmdpi.com The enzymes that catalyze these modifications are critical for the proper translation of genes involved in the cell cycle and development. mdpi.com The disruption of these methylation events can lead to defects in embryonic stem cell self-renewal and differentiation, highlighting the broad impact of m7G modifications on developmental processes. mdpi.com The regulation of mRNA cap formation is also influenced by developmental signaling pathways, which can alter gene expression and ultimately determine cell function and fate. nih.govnih.gov

Table 1: Research Findings on the Role of the 7-Methylguanosine Cap in Cellular Growth and Differentiation

| Research Area | Key Findings | Organism/System | References |

| eIF4E and Cellular Transformation | Overexpression of the cap-binding protein eIF4E leads to dysregulated cellular proliferation and malignant transformation. | Mammalian cells | nih.gov |

| mRNA Capping and Cell Cycle | Phosphorylation of the mRNA cap methyltransferase (RNMT) during the cell cycle coordinates transcription and translation, and its inhibition prevents cell proliferation. | Mammalian cells | nih.govtandfonline.comtandfonline.com |

| c-Myc and Cap-Dependency | The oncogene c-Myc can induce a dependency on the mRNA capping enzyme for cell proliferation and transformation. | Mammalian cells | oncotarget.com |

| Stem Cell Fate | The machinery involved in protein synthesis, including eIF4E, plays a critical role in stem cell fate determination. | General | frontiersin.orgmdpi.com |

| tRNA m7G Methylation in Stem Cells | N7-methylguanosine methylation in tRNA is essential for the self-renewal and differentiation of mouse embryonic stem cells. | Mouse embryonic stem cells | acs.orgmdpi.com |

| Cap-Dependent Translation in Development | The majority of mRNA molecules in mouse eggs contain 7-methylguanosine cap structures, indicating the importance of cap-dependent translation in early development. | Mouse eggs | biologists.com |

Enzymatic Regulation and Turnover of 7 Methylguanosine Cap Structures

mRNA Decapping Pathways and Metabolites

Eukaryotic cells employ two major pathways for mRNA degradation, both of which culminate in the processing of the m7G cap structure. The primary pathway in many organisms is the 5'–3' decay pathway, which is initiated by the removal of the poly(A) tail, followed by the hydrolysis of the cap structure. nih.govembopress.org An alternative is the 3'–5' decay pathway, where the mRNA body is degraded first by the exosome complex, leaving a residual cap structure that must then be processed. pnas.orgnih.gov These pathways generate distinct methylated cap-containing metabolites that are substrates for specific scavenger enzymes.

The key enzyme in the major 5'–3' mRNA decay pathway is Dcp2, a member of the Nudix (Nucleoside diphosphate (B83284) linked to some other moiety X) hydrolase superfamily. frontiersin.orgroyalsocietypublishing.org Dcp2 functions as the catalytic subunit of the decapping holoenzyme, which also includes the essential cofactor Dcp1. nih.govroyalsocietypublishing.org This complex specifically targets the 5' cap of deadenylated mRNAs.

The Dcp2 enzyme catalyzes the hydrolysis of the pyrophosphate bond between the α and β phosphates of the m7G cap structure. frontiersin.org This enzymatic action cleaves the cap from the mRNA, resulting in two products: a 5'-monophosphorylated mRNA molecule and 7-methylguanosine (B147621) 5'-diphosphate (m7GDP). nih.govembopress.org The resulting uncapped mRNA with a 5' monophosphate is a prime substrate for rapid degradation by 5'–3' exonucleases, such as Xrn1, effectively removing the transcript from the pool of translatable mRNAs. embopress.orgnih.gov The activity of Dcp2 is highly regulated by various activator proteins, ensuring that decapping occurs on specific transcripts at the appropriate time. nih.govnih.gov

| Enzyme | Substrate | Catalytic Action | Products |

|---|---|---|---|

| Dcp2 (in complex with Dcp1) | m7GpppN-RNA (Capped mRNA) | Hydrolysis of the α-β pyrophosphate bond | 7-Methylguanosine 5'-diphosphate (m7GDP) and 5'-monophosphate RNA |

Following the degradation of mRNA via the 3'–5' pathway by the exosome, a residual cap structure, typically in the form of m7GpppN or a short capped oligonucleotide, remains. pnas.orgnih.gov The Decapping Scavenger (DcpS) enzyme is responsible for hydrolyzing these remnants. nih.gov DcpS is a member of the Histidine Triad (HIT) superfamily of pyrophosphatases and its primary role is to cleave the pyrophosphate bond in the residual cap, releasing 7-methylguanosine 5'-monophosphate (m7GMP) and a nucleoside diphosphate (NDP). nih.govnih.gov This action is crucial for clearing the cell of cap structures that could otherwise competitively inhibit cap-binding proteins involved in translation. nih.gov DcpS is highly specific for short-capped RNAs (less than 10 nucleotides) or free cap analogs and cannot act on intact, long mRNAs. pnas.orgpnas.org

The fate of m7GDP generated by Dcp2 has been a subject of evolving research. Initial studies in cell extracts suggested that m7GDP is rapidly and efficiently converted to m7GMP by the DcpS enzyme. pnas.org This led to a model where m7GMP is a general, pathway-independent byproduct of all major mRNA decay pathways. pnas.org However, subsequent in vitro studies using recombinant DcpS proteins from various species have shown that m7GDP is not a substrate for DcpS hydrolysis. nih.govacs.orgacs.org Instead, these studies demonstrated that DcpS binds to m7GDP with high affinity and that m7GDP acts as a potent competitive inhibitor of DcpS activity. nih.govacs.orgacs.orgnih.gov This suggests a potential regulatory role for m7GDP in modulating DcpS activity and mRNA metabolism. nih.govacs.org

| Enzyme | Primary Substrate (3'–5' Pathway) | Products | Interaction with m7GDP (5'–3' Pathway Metabolite) |

|---|---|---|---|

| DcpS | m7GpppN (Cap analog or short capped RNA) | 7-Methylguanosine 5'-monophosphate (m7GMP) and Nucleoside diphosphate (NDP) | Does not hydrolyze; binds with high affinity and is a potent inhibitor nih.govacs.orgacs.org |

Nucleotidase Activity in 7-Methylguanosine Metabolism

The m7GMP produced from the activity of scavenger decapping enzymes represents the final cap-derived nucleotide that requires further processing. To complete the turnover cycle, the remaining phosphate (B84403) group is removed, allowing the cell to salvage the 7-methylguanosine nucleoside.

The final step in the catabolism of the m7G cap is the dephosphorylation of m7GMP. This reaction is catalyzed by a specific 5'-nucleotidase. This enzyme has been identified as the cytosolic 5'-nucleotidase IIIB, also known as NT5C3B or its synonym NT5C3L. genecards.orgudel.eduuniprot.org

NT5C3L specifically hydrolyzes 7-methylguanosine 5'-monophosphate (m7GMP) to produce 7-methylguanosine and inorganic phosphate. uniprot.orguniprot.orgebi.ac.uk This high specificity is thought to be a protective mechanism, preventing the undesired salvage of m7GMP and its potential re-incorporation into nucleic acids. uniprot.orguniprot.org The enzyme shows significantly weaker activity towards other nucleotides like CMP, while UMP and purine (B94841) nucleotides are poor substrates. uniprot.orguniprot.org By converting m7GMP to its nucleoside form, NT5C3L completes the breakdown of the cap structure, allowing the base and ribose components to be recycled by the cell.

| Enzyme | Substrate | Catalytic Action | Products |

|---|---|---|---|

| 7-Methylguanosine Phosphate-Specific 5'-Nucleotidase (NT5C3L/NT5C3B) | 7-Methylguanosine 5'-monophosphate (m7GMP) | Hydrolysis of the 5' phosphate group | 7-Methylguanosine and Inorganic Phosphate (Pi) |

Advanced Research Methodologies in 7 Methylguanosine 5 Phosphate Studies

Chemical and Enzymatic Synthesis of 7-Methylguanosine (B147621) Cap Analogues

The generation of synthetic cap analogues is crucial for investigating the biochemical and biophysical properties of cap-dependent processes. These analogues serve as tools to probe protein-RNA interactions, inhibit specific cellular pathways, and enhance the therapeutic potential of synthetic mRNA. acs.org The synthesis is challenging due to the chemical instability of the N7-methylguanosine moiety and the ionic nature of the phosphate (B84403) bridge. nih.govrsc.org

A variety of chemical strategies have been developed to synthesize cap analogues with specific modifications. These modifications can be introduced at the guanine (B1146940) base, the ribose sugar, or the 5'-5' triphosphate linkage to alter properties like binding affinity, stability, and translational efficiency.

One common approach involves the coupling of an activated guanosine (B1672433) 5'-diphosphate (m7GDP) derivative with a 5'-phosphorylated oligonucleotide. rsc.org A newer, powerful method for post-synthetic modification is the Suzuki–Miyaura cross-coupling reaction, which can be used to introduce substituents at the C8-position of the guanosine ring even on the fragile N7-methylated cap structure. acs.orgnih.gov Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a bio-orthogonal approach to link moieties, simplifying what are often laborious syntheses and enabling the creation of novel triazole-containing cap structures. rsc.orgbeilstein-journals.org

To circumvent the instability of N7-methylguanosine during solid-phase RNA synthesis, a combined chemical-enzymatic strategy is often employed. beilstein-journals.orgnih.gov In this method, an unmethylated capped RNA (GpppN-RNA) is first synthesized chemically on a solid support. nih.gov Following deprotection and purification, the guanine-N7 position is then specifically methylated using the human (guanine-N7)-methyltransferase to yield the final cap-0 or cap-1 structure. beilstein-journals.orgnih.gov

| Strategy | Description | Example Application/Modification | Reference |

|---|---|---|---|

| Coupling Reactions | Reaction between an activated m7GDP derivative (e.g., phosphorimidazolide) and a 5'-monophosphate nucleotide in the presence of a metal catalyst like ZnCl2 in an anhydrous solvent like DMF. | Synthesis of standard (m7GpppG) and anti-reverse cap analogues (ARCAs). | nih.govgoogle.com |

| Suzuki–Miyaura Cross-Coupling | A palladium-catalyzed reaction to introduce aryl, vinyl, or alkyl groups onto an 8-bromo-substituted guanosine within the cap structure. | Creation of C8-modified cap analogues for studying the impact of substituents on protein binding. | acs.orgnih.gov |

| Click Chemistry (CuAAC) | A cycloaddition reaction between an alkyne-functionalized component and an azide-functionalized component to form a stable triazole linkage. | Synthesis of cap analogues with a modified triphosphate bridge or for post-transcriptional capping of alkyne-modified RNA. | rsc.orgbeilstein-journals.org |

| Combined Chemical-Enzymatic Synthesis | Chemical synthesis of an unmethylated GpppN-RNA followed by enzymatic methylation of the guanine at the N7 position. | Large-scale production of specifically capped RNA oligonucleotides, avoiding the instability of m7G during chemical synthesis. | beilstein-journals.orgnih.gov |

For many functional studies, it is necessary to produce longer RNA molecules bearing a 5' cap. This is typically achieved through in vitro transcription (IVT) using bacteriophage RNA polymerases like T7, T3, or SP6. neb.comneb-online.de There are two primary methods for introducing the cap structure during or after IVT. thermofisher.com

Co-transcriptional Capping: In this method, a dinucleotide cap analogue, such as m7GpppG, is included in the IVT reaction mixture along with the four standard NTPs. rsc.org The RNA polymerase can initiate transcription with the cap analogue, directly incorporating it at the 5' end of the nascent RNA. rsc.org A significant drawback is that the polymerase can also incorporate the analogue in a reverse orientation (Gpppm7G), yielding translationally inactive transcripts. google.com To overcome this, "anti-reverse cap analogues" (ARCAs) were developed, which contain a modification (e.g., a 3'-O-methyl group) on the 7-methylguanosine that prevents the polymerase from using it for chain elongation. neb.com

Post-transcriptional Capping: This approach involves two separate reactions. First, an uncapped RNA with a 5'-triphosphate end is synthesized via IVT. neb.com Subsequently, the purified RNA is treated with a capping enzyme, such as the Vaccinia virus or Faustovirus capping enzyme. neb.comnih.gov These enzymes perform the three sequential enzymatic activities required for cap formation: RNA triphosphatase activity to remove the γ-phosphate, guanylyltransferase activity to add GMP, and guanine-N7 methyltransferase activity to add the methyl group, using GTP and S-adenosylmethionine (SAM) as substrates. nih.gov This method ensures that 100% of the caps (B75204) are in the correct orientation. neb.com

| Feature | Co-transcriptional Capping | Post-transcriptional Capping |

|---|---|---|

| Process | Single reaction where cap analogue is incorporated during transcription. rsc.org | Two-step process: RNA synthesis followed by enzymatic capping. neb.com |

| Key Reagents | RNA Polymerase, NTPs, DNA Template, Cap Analogue (e.g., ARCA). neb.com | RNA Polymerase, NTPs, DNA Template (for IVT); Capping Enzyme, GTP, SAM (for capping). nih.gov |

| Efficiency/Orientation | Can result in reverse orientation unless ARCA is used. Capping efficiency may be incomplete. google.comthermofisher.com | Produces exclusively correctly oriented caps with high efficiency. neb.com |

| RNA Yield | High concentrations of cap analogue can reduce overall RNA yield. thermofisher.com | Yields are independent of the capping reaction, but requires an additional purification step. |

Synthetic cap analogues are invaluable tools for dissecting the mechanisms of cap-binding proteins. By systematically modifying the cap structure, researchers can probe the specific interactions that govern protein recognition and function. These analogues are widely used as competitive inhibitors in functional assays and for quantitative binding studies. acs.org

A primary application is the measurement of binding affinities to key proteins in mRNA metabolism, such as the eukaryotic translation initiation factor eIF4E and the decapping scavenger enzyme DcpS. nih.govmdpi.com Techniques like fluorescence anisotropy and fluorescence quenching titration are commonly employed. nih.govnih.govrsc.org In a typical fluorescence quenching experiment, the intrinsic tryptophan fluorescence of the protein is monitored as increasing concentrations of a cap analogue are added; the quenching of this fluorescence upon binding allows for the calculation of the association constant (K_AS). nih.gov Microscale thermophoresis (MST) is another powerful technique used to quantify these interactions. mdpi.com

Studies using these methods have revealed critical insights. For example, modifications to the triphosphate bridge, such as replacing a non-bridging oxygen with sulfur (phosphorothioate), can significantly increase the binding affinity for eIF4E and confer resistance to decapping enzymes. nih.gov Conversely, adding even small substituents at the C8-position of the 7-methylguanosine can notably decrease affinity for eIF4E. nih.gov

| Cap Analogue | Modification Type | eIF4E Association Constant (KAS) [M-1] | Key Finding | Reference |

|---|---|---|---|---|

| m7GpppG | Standard Cap-0 | 1.2 (± 0.1) x 106 | Baseline affinity for the unmodified dinucleotide cap. | nih.gov |

| m7GppSpG (D1 isomer) | β-phosphorothioate | 5.3 (± 0.3) x 106 | β-phosphorothioate substitution increases binding affinity more than four-fold. | nih.gov |

| m7GTP | Mononucleotide | 0.8 (± 0.1) x 106 | The terminal guanosine contributes to binding affinity. | nih.gov |

| m7GpppG8-Me | C8-methyl on second guanosine | ~1.1 x 106 | Modification at C8 of the second guanine has minimal impact on eIF4E binding. | nih.gov |

| m8-Me,7GpppG | C8-methyl on 7-methylguanosine | Significantly lower than m7GpppG | Modification at C8 of the essential 7-methylguanosine drastically reduces affinity. | nih.gov |

Photoaffinity labeling is a powerful technique to identify cap-binding proteins and map their ligand-binding sites. mdpi.com This method utilizes cap analogues that have been chemically modified to include a photo-activatable moiety, such as a phenyl azide (B81097) or benzophenone (B1666685) group. nih.govosti.gov

The process involves incubating the photo-reactive probe with a protein sample or complex cell lysate. Upon exposure to UV light of a specific wavelength, the photo-activatable group generates a highly reactive species (a nitrene or carbene) that forms a stable, covalent bond with amino acid residues in close proximity within the protein's binding pocket. nih.govresearchgate.net The protein is now permanently "labeled" by the cap analogue, which often carries a radioactive or fluorescent tag for detection.

This approach has been successfully used to specifically label the cap-binding protein eIF4E from complex mixtures and to identify the precise amino acids at the binding site. nih.govosti.gov For instance, using the probe [γ-32P]8-azido-GTP, Lysine (B10760008) 119 was identified as a key residue directly involved in binding within the human eIF-4E protein. nih.gov This methodology provides direct, high-resolution information about the molecular interface of cap-protein interactions that is complementary to structural biology techniques. escholarship.org

Structural Biology Techniques for Elucidating Cap-Protein Interactions

Understanding the precise three-dimensional architecture of cap-protein complexes is essential for a complete mechanistic picture of cap recognition. X-ray crystallography has been the principal technique for providing high-resolution structural data of these interactions.

Co-crystallization involves forming a stable complex between a purified cap-binding protein and a cap analogue (such as m7GpppG or m7GTP) and then inducing the complex to form a well-ordered crystal lattice. embopress.orgresearchgate.net The resulting crystal is analyzed by X-ray diffraction to determine the atomic coordinates of the protein and the bound ligand, revealing the intricate network of interactions that mediate specific recognition.

These studies have been performed on several key cap-binding proteins, providing fundamental insights:

eIF4E: Crystal structures of eIF4E bound to cap analogues revealed a conserved recognition mechanism where the 7-methylguanine (B141273) base is sandwiched in a π-π stacking interaction between two conserved tryptophan residues (Trp-56 and Trp-102 in human eIF4E). nih.govacs.org Additional stability is provided by hydrogen bonds and electrostatic interactions between the phosphate bridge and charged residues in the binding pocket. nih.gov

Nuclear Cap-Binding Complex (CBC): The structure of the heterodimeric CBC (CBP20/CBP80) bound to m7GpppG showed that cap binding induces a significant conformational change. embopress.orgnih.gov A previously disordered N-terminal loop of the CBP20 subunit folds over the cap, allowing two tyrosine residues (Tyr-20 and Tyr-43) to engage in the characteristic π-π stacking with the methylated base. embopress.orgnih.gov The larger CBP80 subunit stabilizes this conformation, locking the complex in a high-affinity binding state. nih.gov

LARP1: The structure of the DM15 domain of La-related protein 1 (LARP1) in complex with m7GTP demonstrated that LARP1 is a specialized cap-binding protein for a specific class of mRNAs. elifesciences.orgelifesciences.org The structure showed the m7GTP molecule binding in a pocket that specifically recognizes both the methylated guanosine and the adjacent 5' cytidine, a hallmark of TOP mRNAs. elifesciences.org

| Protein Complex | Bound Ligand | PDB ID | Resolution (Å) | Key Structural Finding | Reference |

|---|---|---|---|---|---|

| Human Nuclear CBC (CBP80/CBP20) | m7GpppG | 1N52 | 2.1 | Cap binding induces folding of a CBP20 loop; m7G is stacked between two tyrosine residues (Y20, Y43). | embopress.orgnih.gov |

| Human eIF4E | m7GDP | 1EJH | 2.2 | m7G base is sandwiched between two tryptophan residues (W56, W102). | dntb.gov.ua |

| Human LARP1 (DM15 domain) | m7GTP | 5V88 | 1.8 | LARP1 directly binds the m7G cap, recognizing both the cap and the first nucleotide of TOP mRNAs. | elifesciences.orgelifesciences.org |

| SARS-CoV-2 Nsp10/16 Methyltransferase | Cap-1 (m7GpppAm) & SAH | 7JHE | 1.95 | Reveals the state after methylation, with the Cap-1 product in the binding site. | biorxiv.org |

Kinetic and Biophysical Analyses of Cap-Binding Mechanisms

The interaction between the 7-methylguanosine (m7G) cap and cap-binding proteins, such as the eukaryotic initiation factor 4E (eIF4E), is a critical control point in gene expression. nih.gov Understanding the dynamics and energetics of this recognition process requires sophisticated kinetic and biophysical analyses. These methods provide quantitative data on binding affinities, association and dissociation rates, and the thermodynamic forces driving the interaction.

Fluorescence anisotropy (FA) is a powerful technique used for studying cap-binding interactions in a high-throughput format. nih.gov This method relies on labeling m7G nucleotide analogs with a fluorescent probe, like carboxyfluorescein. When the small, fluorescently-labeled cap analog is unbound, it tumbles rapidly in solution, resulting in low fluorescence anisotropy. Upon binding to a much larger protein like eIF4E, its tumbling rate slows significantly, causing an increase in anisotropy. This change can be measured to determine binding constants (Kd) and to screen for inhibitors that compete with the cap analog for the binding site. nih.gov

Surface plasmon resonance (SPR) is another key biophysical tool that provides real-time, label-free analysis of binding kinetics. In a typical SPR experiment, a cap-binding protein is immobilized on a sensor chip, and solutions containing m7G 5'-phosphate or its derivatives are flowed over the surface. The binding and subsequent dissociation are monitored by changes in the refractive index at the sensor surface, allowing for the precise calculation of on-rates (kon), off-rates (koff), and the equilibrium dissociation constant (Kd).

Calorimetry techniques, particularly isothermal titration calorimetry (ITC), offer a complete thermodynamic profile of the binding event. By measuring the heat released or absorbed as the m7G 5'-phosphate ligand is titrated into a solution containing the cap-binding protein, ITC can directly determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing deep insights into the forces—such as hydrogen bonds, electrostatic interactions, and hydrophobic effects—that stabilize the complex. frontierspartnerships.org

X-ray crystallography provides high-resolution, three-dimensional structures of cap-binding proteins in complex with m7G 5'-phosphate or its analogs, like m7GTP and m7GpppA. scispace.com These static snapshots reveal the precise atomic interactions, such as the characteristic stacking of the m7G ring between two tryptophan residues in the eIF4E binding pocket, and the network of hydrogen bonds that confer specificity. scispace.com While not a kinetic method, the structural data are invaluable for interpreting the results of kinetic and thermodynamic experiments and for the rational design of inhibitors.

Table 1: Comparison of Biophysical Techniques for Analyzing Cap-Binding

| Technique | Key Parameters Measured | Primary Advantages | Limitations |

|---|---|---|---|

| Fluorescence Anisotropy (FA) | Binding Affinity (Kd), EC50 | High-throughput, solution-based, sensitive. nih.gov | Requires fluorescent labeling, indirect measurement. |

| Surface Plasmon Resonance (SPR) | kon, koff, Kd | Real-time, label-free, detailed kinetic data. frontierspartnerships.org | Requires protein immobilization, potential for mass transport artifacts. |

| Isothermal Titration Calorimetry (ITC) | Kd, ΔH, ΔS, Stoichiometry (n) | Label-free, complete thermodynamic profile in a single experiment. frontierspartnerships.org | Requires larger amounts of sample, lower throughput. |

| X-ray Crystallography | 3D Atomic Structure | High-resolution structural detail of binding site. scispace.com | Provides a static picture, requires protein crystallization. |

High-Throughput Mapping and Detection Strategies for 7-Methylguanosine Modifications

The discovery of internal m7G modifications within various RNA species has necessitated the development of sensitive and precise high-throughput sequencing methods to map their locations across the transcriptome. tandfonline.com These techniques are crucial for understanding the prevalence, context, and potential functions of this RNA mark. researchgate.net

AlkAniline-Seq Protocol for Single-Nucleotide Resolution Mapping

AlkAniline-Seq is a high-throughput sequencing method designed for the simultaneous mapping of several RNA modifications, including 7-methylguanosine (m7G), at single-nucleotide resolution. nih.gov The protocol leverages the chemical lability of the N-glycosidic bond in certain modified nucleotides. nih.gov

The core principle of AlkAniline-Seq involves three main steps:

Alkaline Hydrolysis: RNA is treated under heated, alkaline conditions. This environment causes the N-glycosidic bond of the m7G nucleotide to become fragile. nih.gov

Aniline-driven Cleavage: The subsequent treatment with aniline (B41778) leads to a β-elimination reaction at the resulting abasic site. This specifically cleaves the RNA backbone immediately 3' to the modified nucleotide, creating a 5'-phosphate (5'-P) on the N+1 residue. nih.gov

Sequencing Library Preparation: The newly formed 5'-P serves as a unique entry point for the highly selective ligation of a sequencing adapter. This ensures that the resulting library is enriched for fragments that terminate precisely one nucleotide downstream of an m7G site. nih.govnih.gov

Deep sequencing of the prepared library generates reads whose starting positions correspond to the location of the modification. AlkAniline-Seq is highly sensitive and specific with a low background signal, making it suitable for profiling m7G in a variety of RNA types, including transfer RNAs (tRNAs) and ribosomal RNAs (rRNAs), from diverse organisms like bacteria, yeast, and humans. nih.govuniv-lorraine.fr The method can be performed on 150-300 ng of total RNA as starting material. univ-lorraine.fr

Beyond AlkAniline-Seq, other methods based on chemical treatment and reverse transcription have been developed. These include m7G-MaP-seq and m7G-quant-seq, which use sodium borohydride (B1222165) (NaBH₄) to reduce the m7G residue, creating an abasic site that can be identified either by mutational signatures or reverse transcription stops during sequencing. acs.orgwindows.netnih.govoup.com

Table 2: Overview of High-Throughput m7G Mapping Methods

| Method | Chemical Principle | Detection Signature | Reference |

|---|---|---|---|

| AlkAniline-Seq | Alkaline hydrolysis followed by aniline cleavage. | Reverse transcription stop / Read start site. | nih.govnih.gov |

| m7G-MaP-seq | Sodium borohydride (NaBH₄) reduction. | Misincorporation (mutation) at the modified site. | windows.netnih.gov |

| m7G-quant-seq | Sodium borohydride (NaBH₄) reduction and mild depurination. | Abasic site generation read as a variation/mutation. | acs.org |

| Bo-Seq | Optimized sodium borohydride (NaBH₄) reduction at neutral pH. | RNA cleavage and depurination site. | tandfonline.com |

Chromatographic and Electrochemical Detection Methods for Trace 7-Methylguanine

While sequencing methods map m7G within RNA, other analytical techniques are required to quantify the absolute or relative levels of the 7-methylguanine (7-mG) base, often after hydrolysis of total DNA or RNA. These methods are essential for assessing global methylation levels in biological samples. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a robust method for separating and quantifying 7-mG. nih.govua.es One highly sensitive approach combines HPLC with electrochemical detection (HPLC-ECD). nih.govpnas.org This technique offers a sensitivity that can be thousands of times greater than standard UV optical detection methods. pnas.org After hydrolyzing nucleic acids into their constituent bases, the mixture is separated on a reversed-phase HPLC column. An electrochemical detector then measures the current generated by the oxidation of 7-mG as it elutes from the column, allowing for precise quantification even of trace amounts present in complex biological samples like brain tissue or blood. nih.govnih.gov

Electrochemical sensors offer a promising alternative for the rapid and cost-effective detection of 7-mG. exlibrisgroup.comprimescholars.com These sensors typically use modified electrodes, such as screen-printed graphite (B72142) or gold electrodes, to directly measure the electrochemical oxidation of 7-mG in a sample. exlibrisgroup.comprimescholars.com The oxidation of 7-mG occurs at a distinct potential, which allows for its detection even in the presence of other purines like guanine and adenine. exlibrisgroup.comrsc.org Research has focused on optimizing factors like electrode material, pH, and voltammetric techniques (e.g., cyclic and square wave voltammetry) to improve sensitivity and selectivity, with the goal of developing routine analytical tools for monitoring DNA methylation levels. exlibrisgroup.comprimescholars.com

Table 3: Comparison of Detection Methods for 7-Methylguanine

| Method | Principle | Key Features | Reference |

|---|---|---|---|

| HPLC-ECD | Separation by liquid chromatography, detection by electrochemical oxidation. | Extremely high sensitivity, quantitative, suitable for complex biological matrices. | nih.govnih.govpnas.org |

| Electrochemical Sensors | Direct electrochemical oxidation of 7-mG on a modified electrode surface. | Rapid analysis, cost-effective, potential for portable devices. | exlibrisgroup.comprimescholars.comrsc.org |

| HPLC-MS/MS | Separation by liquid chromatography, detection by mass spectrometry. | High specificity and sensitivity, structural confirmation. | ua.es |

Genetic and Cell-Based Experimental Models

To probe the functional consequences of m7G capping in a living system, researchers rely on genetic and cell-based experimental models. These models allow for the manipulation of the capping machinery to observe the downstream effects on RNA metabolism and cellular physiology.

Employment of Temperature-Sensitive Mutants for In Vivo Capping Studies

Temperature-sensitive (ts) mutants are invaluable tools for studying essential cellular processes like mRNA capping. biorxiv.org Because the m7G cap is vital for mRNA stability and translation, complete deletion of key capping enzymes is often lethal. biorxiv.org Temperature-sensitive mutants contain mutations that render the target protein functional at a permissive temperature (e.g., 25-30°C) but non-functional or unstable at a non-permissive temperature (e.g., 37°C). nih.govoup.com This conditional inactivation provides a powerful way to study the immediate consequences of capping failure in vivo.

In studies of vaccinia virus, ts mutants in the large subunit of the mRNA capping enzyme have been instrumental in dissecting its multiple functions. nih.gov By shifting infected cells to the non-permissive temperature, researchers have demonstrated that a loss of capping function leads to decreased steady-state levels of early viral mRNAs and proteins, providing direct in vivo evidence for the cap's role in mRNA stability. nih.gov Similarly, in yeast (Saccharomyces cerevisiae), ts mutants of capping enzymes like Cet1 have been used to show that when capping is inhibited by a temperature shift, newly synthesized pre-mRNAs become susceptible to degradation. biorxiv.orgoup.com These experiments have helped uncover quality control mechanisms that degrade uncapped or improperly capped transcripts. biorxiv.org For example, shifting a cet1-2 mutant to 37°C allows for the analysis of uncapped mRNAs, which can then be tested for their susceptibility to exonucleases like Xrn1. oup.com Such models are crucial for understanding how the cell links transcription, RNA processing, and RNA decay pathways. biorxiv.orgnih.gov

Regulatory Networks and Interplay with Other Cellular Processes

Exploration of Gene-Specific, Cell-Lineage-Specific, and Species-Specific Roles of Capping

The role and regulation of the m7G cap are not universal but exhibit remarkable specificity depending on the gene, cell type, and organism. This specificity allows for fine-tuned control of gene expression in various biological contexts. nih.gov

Gene-Specific Roles: The necessity of the m7G cap for mRNA stability and efficient translation can be highly gene-dependent. Studies in S. cerevisiae have shown that while some mRNAs are rapidly degraded upon the inhibition of capping enzymes, others remain relatively stable, suggesting that factors like RNA sequence or secondary structure influence the dependency on the cap for stability. nih.gov The role of capping enzymes in promoting transcription elongation has also been found to be gene-specific in yeast. researchgate.net

In mammalian cells, transcription factors can direct cap regulation to specific sets of genes. For instance, the oncoprotein c-Myc enhances the recruitment of the capping enzyme to its target gene promoters, leading to increased cap formation on their transcripts. portlandpress.com Similarly, the transcription factor E2F1 promotes cap formation in a manner dependent on the phosphorylation of RNA Polymerase II (Pol II). portlandpress.com During the differentiation of embryonic stem (ES) cells, the expression of pluripotency-associated genes is partly controlled by the regulation of the RNA cap methyltransferase RNMT. portlandpress.com

Cell-Lineage-Specific Roles: Evidence points to differential regulation of mRNA capping across various cell lineages. nih.gov Organ- and cell-specific levels of N7-guanosine methylation have been observed, indicating that capping is a tailored process. nih.gov For example, during the cell cycle, phosphorylation of the cap methyltransferase RNMT provides a burst of activity in early G1 phase. tandfonline.comnih.gov However, it is speculated that in certain cell lineages, this increased activity might be required to drive the expression of specific transcripts during other phases of the cell cycle, such as late S or G2/M. tandfonline.comnih.gov

Species-Specific Roles: The enzymatic machinery for mRNA capping has diverged throughout evolution. nih.gov While the core functions are conserved, vertebrates possess additional capping enzymes and regulatory domains that are absent in simpler eukaryotes like yeast. nih.gov This increased complexity allows for more intricate regulatory inputs from signaling pathways. The cap structure itself can also vary. In higher eukaryotes, modifications adjacent to the cap, such as 2′-O-methylation (Cap1 and Cap2), are common, whereas unicellular eukaryotes often have a simpler Cap 0 structure. jst.go.jpwikipedia.org This structural diversity is reflected in the mRNAs of viruses, whose cap methylation patterns often correlate with those of their hosts. jst.go.jp

| Context | Specific Role of Capping | Key Findings and Examples | References |

|---|---|---|---|

| Gene-Specific | Differential requirement for mRNA stability and transcription elongation. | In S. cerevisiae, stability of some mRNAs is independent of the cap. c-Myc and E2F1 transcription factors regulate capping of their target genes. | nih.govresearchgate.netportlandpress.com |

| Cell-Lineage-Specific | Modulation of gene expression in specific cell types and developmental stages. | Organ-specific levels of cap methylation observed. RNMT regulation controls pluripotency gene expression in embryonic stem cells. | nih.govportlandpress.com |

| Species-Specific | Evolutionary divergence of capping machinery and cap structures. | Vertebrates have additional capping enzymes compared to yeast. Higher eukaryotes have more complex Cap1/Cap2 structures versus Cap 0 in unicellular organisms. | nih.govjst.go.jp |

Interconnections with Chromatin Remodeling and Transcriptional Regulation

The process of mRNA capping is tightly interwoven with transcription and the dynamic structure of chromatin, ensuring a coordinated and efficient gene expression pathway. portlandpress.comdundee.ac.uk

Interconnections with Transcriptional Regulation: The link between capping and transcription is established through the C-terminal domain (CTD) of RNA Polymerase II, the enzyme responsible for transcribing mRNA. dundee.ac.uk The capping enzyme complex is recruited to the early transcription machinery by binding to the Pol II CTD when it is phosphorylated on the Serine 5 residue (Ser5-P). researchgate.netpnas.org This co-transcriptional recruitment ensures that the 5' end of the nascent mRNA is capped as soon as it emerges from the polymerase. wikipedia.org

This coupling acts as a crucial transcriptional checkpoint. portlandpress.com The capping process is thought to signal to the transcription machinery that a viable transcript is being produced, which in turn promotes the transition from transcription initiation to productive elongation. portlandpress.comuv.es The capping machinery itself, including the cap methyltransferase, can promote transcription elongation. nih.gov This regulatory loop is exploited by transcription factors; for example, c-Myc enhances cap methylation, which is linked to increased activity of transcription elongation factors. portlandpress.com

Interconnections with Chromatin Remodeling: The physical and functional link between transcription and capping extends to chromatin structure. The location of the first nucleosome downstream of the transcription start site (+1 nucleosome) often coincides with the site of promoter-proximal pausing of Pol II, an event that is linked to capping. nih.gov This positioning provides an opportunity to coordinate the actions of transcription and RNA processing machinery with chromatin remodeling complexes. nih.gov

The cap-binding complex (CBC), which binds to the m7G cap, plays a role in this network. CBC is detected not only at the 5' end but also within the body of actively transcribed genes, and its association with chromatin depends on the presence of the capped RNA. uv.es The presence of CBC influences subsequent events on the chromatin template. For example, in yeast, CBC is important for the recruitment of kinases that phosphorylate Serine 2 of the Pol II CTD, a mark associated with active transcription elongation. uv.es Consequently, the depletion of CBC leads to reduced levels of histone H3 lysine (B10760008) 36 trimethylation (H3K36me3), a histone modification deposited during active transcription. uv.es Furthermore, specific histone modifications, such as H3K36me3 and H3K27me3, have been found to interact with the machinery for pre-mRNA processing, including capping. frontiersin.org This suggests a feedback mechanism where chromatin structure can influence the efficiency of capping and other processing events. nih.gov

| Process | Connecting Factor/Mechanism | Functional Consequence | References |

|---|---|---|---|

| Transcriptional Regulation | RNA Polymerase II C-terminal domain (CTD) phosphorylation (Ser5-P). | Recruits capping enzymes to the nascent transcript, ensuring co-transcriptional capping. Acts as a checkpoint for transition to elongation. | researchgate.netportlandpress.compnas.org |

| Transcription factors (e.g., c-Myc, E2F1). | Direct capping regulation to specific gene sets, enhancing their expression. | portlandpress.com | |

| Chromatin Remodeling | Co-localization of capping events with the +1 nucleosome and paused Pol II. | Provides a platform for coordinating transcription, RNA processing, and chromatin modification. | nih.gov |

| Cap-Binding Complex (CBC). | Promotes Ser2-P on Pol II CTD and influences histone modifications (e.g., H3K36me3) along the gene body. | uv.es | |

| Histone modifications (e.g., H3K36me3, H3K27me3). | Interact with and potentially regulate the efficiency of the pre-mRNA processing machinery, including capping. | frontiersin.org |